molecular formula C20H23ClN4O3 B10986717 4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10986717
M. Wt: 402.9 g/mol
InChI Key: YLONDLLCIBYOAS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl halide reacts with the piperazine ring.

    Attachment of the methoxyphenylamino group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where the methoxyphenyl group is introduced to the piperazine ring.

    Final carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)propionic acid
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-chlorocinnamic acid

Uniqueness

What sets 4-(4-chlorophenyl)-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H23ClN4O3/c1-28-18-4-2-3-16(13-18)23-19(26)14-22-20(27)25-11-9-24(10-12-25)17-7-5-15(21)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,22,27)(H,23,26)

InChI Key

YLONDLLCIBYOAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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